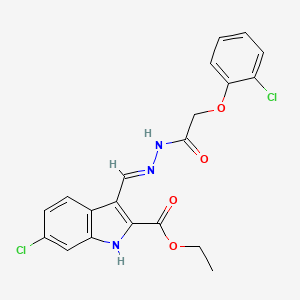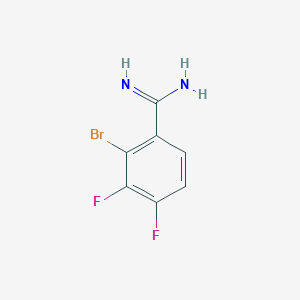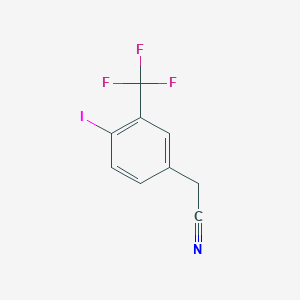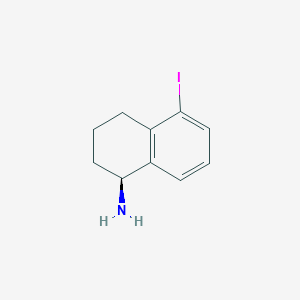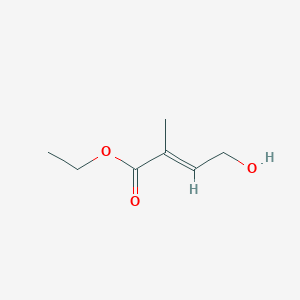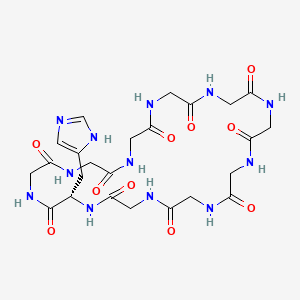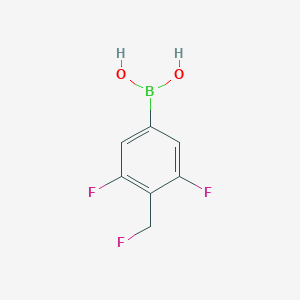
(3,5-Difluoro-4-(fluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Difluoro-4-(fluoromethyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is characterized by the presence of boronic acid functional group attached to a phenyl ring substituted with fluorine atoms and a fluoromethyl group. It is commonly used as a building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-(fluoromethyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of aryl halides with boronic acids or esters. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(3,5-Difluoro-4-(fluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding boranes or boronates.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, boronates, and various substituted phenyl derivatives.
科学的研究の応用
(3,5-Difluoro-4-(fluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (3,5-Difluoro-4-(fluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
(3,5-Difluoro-4-(trifluoromethyl)phenyl)boronic acid: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
3,5-Difluorophenylboronic acid: Lacks the fluoromethyl group, making it less versatile in certain reactions.
3,4-Difluorophenylboronic acid: Different substitution pattern on the phenyl ring, leading to variations in reactivity and applications.
Uniqueness
(3,5-Difluoro-4-(fluoromethyl)phenyl)boronic acid is unique due to the presence of both fluorine atoms and a fluoromethyl group, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.
特性
分子式 |
C7H6BF3O2 |
|---|---|
分子量 |
189.93 g/mol |
IUPAC名 |
[3,5-difluoro-4-(fluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c9-3-5-6(10)1-4(8(12)13)2-7(5)11/h1-2,12-13H,3H2 |
InChIキー |
IDBNYZDTLWUNHR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C(=C1)F)CF)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)

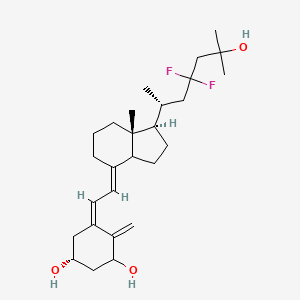
![6-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B12852054.png)
